molecular formula C24H24ClN7O3 B2891496 N-(4-methylphenyl)-3-quinolin-3-ylbenzamide CAS No. 1251678-67-7

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide

Cat. No. B2891496
CAS RN: 1251678-67-7
M. Wt: 493.95
InChI Key: SOCPDXSXHOWJNF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .

Scientific Research Applications

Psychoactive Potential

Research has identified compounds related to "N-(4-methylphenyl)-3-quinolin-3-ylbenzamide" with significant psychoactive properties. For instance, a study by Podolsky et al. (2017) found that certain quinolin-4-ones exhibit specific sedative effects and anti-amnesic activity, highlighting their potential for further investigation as psychoactive substances (Podolsky, Shtrygol’, & Zubkov, 2017).

Phosphodiesterase Inhibition

Another critical area of application is in the modulation of phosphodiesterase (PDE) activity. Kilburn et al. (2013) identified N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide as a potent PDE10A inhibitor, indicating the potential of quinoline derivatives in treating neurological disorders such as Parkinson's disease and schizophrenia (Kilburn, Kehler, & Langgård, 2013).

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrating potent cytotoxic activity against cancer cell lines, suggesting the potential of such compounds in cancer therapy (Huang, Cheng, & Chen, 2013).

Antimicrobial and Antiviral Activities

Quinoline derivatives have shown promise in antimicrobial and antiviral applications. Vieira et al. (2014) explored the antimicrobial activity of quinoxaline N,N-dioxide derivatives, finding significant efficacy against bacterial and yeast strains, which suggests potential in developing new antimicrobial agents (Vieira, Pinheiro, & Fernandes, 2014).

Corrosion Inhibition

In the field of materials science, quinoline derivatives are explored for their corrosion inhibitory effects. Khattabi et al. (2019) investigated the impact of quinolin-4-one derivatives on mild steel corrosion, demonstrating significant inhibitory effects and suggesting applications in corrosion protection (Khattabi, Benhiba, & Tabti, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying its effects on human health .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O3/c1-35-20-8-7-17(15-19(20)25)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCPDXSXHOWJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide

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